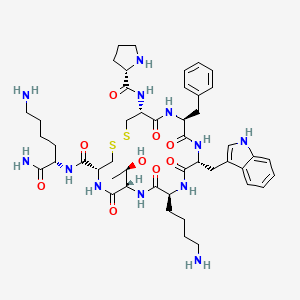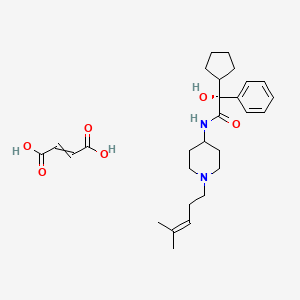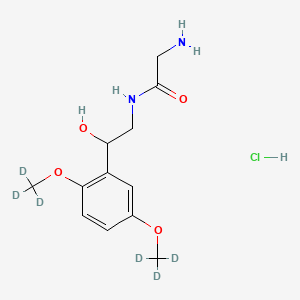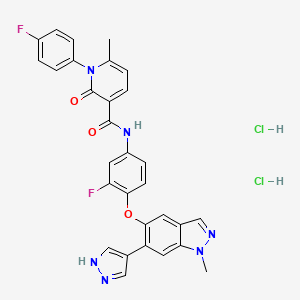
T2AA
Descripción general
Descripción
T2AA, also known as 4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol, is a compound that acts as an inhibitor of proliferating cell nuclear antigen (PCNA). This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and DNA replication.
Aplicaciones Científicas De Investigación
T2AA has several scientific research applications, including:
Cancer Biology: this compound is used as an inhibitor of proliferating cell nuclear antigen (PCNA), which plays a crucial role in DNA replication and repair.
DNA Replication Studies: this compound is used to study the mechanisms of DNA replication and repair.
Drug Development: this compound is used in the development of new drugs targeting PCNA and other proteins involved in DNA replication and repair.
Direcciones Futuras
The future directions in the study of this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Mecanismo De Acción
T2AA exerts its effects by inhibiting the interaction between proliferating cell nuclear antigen (PCNA) and DNA polymerase δ. This inhibition leads to the stalling of DNA replication forks, causing DNA replication stress and ultimately inhibiting cancer cell growth. The molecular targets and pathways involved include the PCNA/PIP-box peptide interaction and the DNA replication machinery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of T2AA involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Iodination: The introduction of iodine atoms into the phenol ring.
Amination: The addition of an amino group to the intermediate compound.
Hydroxylation: The introduction of a hydroxyl group to the intermediate compound.
The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The specific temperatures and reaction times vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
T2AA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: this compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
The reaction conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted forms of this compound. These products have different chemical and biological properties, making them useful for various applications in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to T2AA include:
- Dihydroguaiaretic acid
- SR 11302
- Bractoppin
- S-Adenosyl-L-methionine disulfate tosylate
- Flucytosine
- Pyridostatin TFA
- SL327
Uniqueness of this compound
This compound is unique due to its specific inhibition of proliferating cell nuclear antigen (PCNA) and its ability to induce DNA replication stress. Unlike other compounds, this compound has a high affinity for the PCNA/PIP-box peptide interaction, making it a potent inhibitor of DNA replication and a valuable tool in cancer research .
Propiedades
IUPAC Name |
4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSKXJRVWVXRI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)



![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)
